(S)-3-Amino-4-isopropoxy-4-oxobutanoic acid
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Overview
Description
(S)-3-Amino-4-isopropoxy-4-oxobutanoic acid is a chiral amino acid derivative with a unique structure that includes an amino group, an isopropoxy group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-isopropoxy-4-oxobutanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the alkylation of a chiral glycine derivative with an isopropyl halide, followed by oxidation to introduce the ketone functionality. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as enzymatic resolution or asymmetric synthesis using chiral catalysts. These methods are designed to produce the compound in high yield and purity, suitable for further applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-4-isopropoxy-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions typically involve nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-Amino-4-isopropoxy-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Amino-4-isopropoxy-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the isopropoxy and ketone groups can participate in hydrophobic interactions and covalent modifications. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-4-isopropoxy-4-oxobutanoic acid: The enantiomer of the compound with different stereochemistry.
3-Amino-4-hydroxy-4-oxobutanoic acid: A similar compound with a hydroxyl group instead of an isopropoxy group.
3-Amino-4-methoxy-4-oxobutanoic acid: A similar compound with a methoxy group instead of an isopropoxy group.
Uniqueness
(S)-3-Amino-4-isopropoxy-4-oxobutanoic acid is unique due to its specific stereochemistry and the presence of the isopropoxy group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H13NO4 |
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Molecular Weight |
175.18 g/mol |
IUPAC Name |
(3S)-3-amino-4-oxo-4-propan-2-yloxybutanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-4(2)12-7(11)5(8)3-6(9)10/h4-5H,3,8H2,1-2H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
APNJIWFNOFIPCI-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C)OC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
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